(4-Bromonaphthalen-2-yl)boronic acid

Catalog No.
S12308950
CAS No.
M.F
C10H8BBrO2
M. Wt
250.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromonaphthalen-2-yl)boronic acid

Product Name

(4-Bromonaphthalen-2-yl)boronic acid

IUPAC Name

(4-bromonaphthalen-2-yl)boronic acid

Molecular Formula

C10H8BBrO2

Molecular Weight

250.89 g/mol

InChI

InChI=1S/C10H8BBrO2/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,13-14H

InChI Key

FQSBOXRZPBOABZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C(=C1)Br)(O)O

(4-Bromonaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10_{10}H8_{8}BBrO2_{2} and a molecular weight of approximately 250.89 g/mol. It is classified as a boronic acid derivative, characterized by the presence of a bromine atom attached to the naphthalene ring. This compound is notable for its utility in various

(4-Bromonaphthalen-2-yl)boronic acid is primarily used in Suzuki coupling reactions, where it acts as a coupling partner for aryl halides. This reaction facilitates the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. Additionally, it can participate in cross-coupling reactions with various electrophiles, leading to the synthesis of complex organic molecules. The compound's reactivity is attributed to the boron atom's ability to form stable complexes with nucleophiles, enhancing its utility in synthetic chemistry .

While specific biological activity data for (4-Bromonaphthalen-2-yl)boronic acid is limited, boronic acids are known to exhibit various biological properties. They can act as enzyme inhibitors and have been studied for their potential in drug development, particularly in targeting proteasomes and other cellular pathways. The presence of bromine may also influence its interaction with biological targets, although further studies are required to elucidate these effects specifically for this compound .

Several methods exist for synthesizing (4-Bromonaphthalen-2-yl)boronic acid:

  • Bromination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, bromination can be performed using bromine or brominating agents to introduce the bromine substituent at the desired position.
  • Boronic Acid Formation: The boronic acid group can be introduced via reaction with boron reagents such as boron trifluoride or through hydrolysis of boronate esters.
  • Suzuki Coupling: This method involves coupling a suitable naphthalene derivative with a boronic acid precursor under palladium catalysis, allowing for the formation of (4-Bromonaphthalen-2-yl)boronic acid directly from simpler precursors .

(4-Bromonaphthalen-2-yl)boronic acid finds applications in:

  • Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
  • Material Science: Utilized in creating polymers and materials with specific electronic and optical properties.
  • Pharmaceutical Development: Acts as an intermediate in the synthesis of biologically active compounds and pharmaceuticals .

Interaction studies involving (4-Bromonaphthalen-2-yl)boronic acid have primarily focused on its reactivity with nucleophiles and electrophiles in synthetic chemistry. The compound's ability to form stable complexes makes it valuable for designing new chemical entities. Furthermore, studies on its interactions with biological systems could provide insights into its potential therapeutic applications, especially concerning enzyme inhibition mechanisms .

Several compounds share structural similarities with (4-Bromonaphthalen-2-yl)boronic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromonaphthalen-1-ylboronic acidC10_{10}H8_{8}BBrO2_{2}Similar reactivity but different positional isomer; used in similar reactions .
4-Methylphenylboronic acidC9_{9}H11_{11}BLacks aromatic bromine; more hydrophobic; used in different coupling reactions .
4-Fluoronaphthalen-2-ylboronic acidC10_{10}H8_{8}BFO2_{2}Fluorine substituent alters electronic properties; useful in medicinal chemistry .
3-Bromophenylboronic acidC9_{9}H10_{10}BBrO2_{2}Different position of bromine affects reactivity; often used in similar cross-coupling reactions.

The uniqueness of (4-Bromonaphthalen-2-yl)boronic acid lies in its specific structural features that allow it to participate effectively in Suzuki coupling reactions while providing distinct electronic properties due to the presence of both bromine and boron functionalities.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

249.98007 g/mol

Monoisotopic Mass

249.98007 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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